(4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
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Overview
Description
(4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione is a complex organic compound that features a piperazine ring substituted with a tert-butylphenyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylphenylmagnesium bromide with 4-(3-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine compounds.
Scientific Research Applications
(4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Tert-butylphenyl)-[4-(2-chlorophenyl)piperazin-1-yl]methanethione
- (4-Tert-butylphenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanethione
- (4-Tert-butylphenyl)-[4-(3-fluorophenyl)piperazin-1-yl]methanethione
Uniqueness
(4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and chlorophenyl groups provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2S/c1-21(2,3)17-9-7-16(8-10-17)20(25)24-13-11-23(12-14-24)19-6-4-5-18(22)15-19/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOUEIVUTVMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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